

An In-depth Technical Guide to 1,3-Dimethyladamantane (CAS: 702-79-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethyladamantane

Cat. No.: B135411

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyladamantane, a key member of the adamantane family, is a tricyclic saturated hydrocarbon with the chemical formula $C_{12}H_{20}$. Its rigid, cage-like structure and lipophilic nature make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of **1,3-Dimethyladamantane**, including its physicochemical properties, synthesis, and, most notably, its critical role as a starting material in the synthesis of the Alzheimer's drug, Memantine. While the direct biological activity of **1,3-Dimethyladamantane** is not extensively documented, the pharmacological significance of its derivatives, particularly Memantine, is profound. This document details experimental protocols for its synthesis and its conversion to Memantine, and presents quantitative data in a structured format.

Physicochemical Properties

1,3-Dimethyladamantane is a colorless liquid at room temperature.^[1] Its unique cage-like structure imparts high stability.^[1] It is largely insoluble in water but shows good solubility in non-polar organic solvents.^[2]

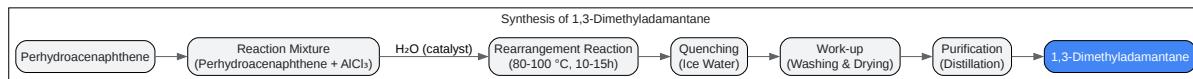
Property	Value	Reference
CAS Number	702-79-4	[3]
Molecular Formula	C ₁₂ H ₂₀	[3]
Molecular Weight	164.29 g/mol	[3]
Appearance	Colorless to almost colorless clear liquid	[4]
Density	0.886 g/mL at 25 °C	
Boiling Point	201.5 °C	[5]
Melting Point	-30 °C	[5]
Flash Point	53 °C (127.4 °F) - closed cup	
Refractive Index	n _{20/D} 1.478	
Solubility	Insoluble in water; soluble in non-polar organic solvents like hexane and toluene.	[2]
Stability	Stable. Incompatible with strong oxidizing agents.	[5]

Synthesis of 1,3-Dimethyladamantane

A common method for the synthesis of **1,3-Dimethyladamantane** involves the Lewis acid-catalyzed rearrangement of perhydroacenaphthene.[6][7]

Experimental Protocol: Synthesis from Perhydroacenaphthene[8]

Materials:


- Perhydroacenaphthene
- Anhydrous aluminum chloride (AlCl₃)

- Water
- Sodium carbonate solution
- Ice

Procedure:

- To a reaction vessel, add perhydroacenaphthene and anhydrous aluminum chloride as the catalyst.
- Heat the mixture to a temperature of 80-100 °C.
- Continuously and slowly add a small amount of water to initiate the rearrangement reaction. The reaction is typically carried out for 10-15 hours.
- After the reaction is complete, cool the reaction mixture.
- Slowly add the reaction mixture to ice water to quench the reaction and dissolve the aluminum chloride catalyst. Keep the temperature below 40 °C.
- Separate the organic layer.
- Wash the organic layer with a sodium carbonate solution and then with water until neutral.
- Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate).
- The crude **1,3-Dimethyladamantane** is then purified by distillation to obtain the final product.

Logical Relationship: Synthesis of **1,3-Dimethyladamantane**

[Click to download full resolution via product page](#)

Synthesis of **1,3-Dimethyladamantane** Workflow

Role in Drug Development: Synthesis of Memantine

1,3-Dimethyladamantane is a crucial intermediate in the synthesis of Memantine (1-amino-3,5-dimethyladamantane), a drug used for the treatment of moderate-to-severe Alzheimer's disease.^[1] Several synthetic routes have been developed for this conversion, often involving a Ritter-type reaction followed by hydrolysis.^{[8][9]}

Experimental Protocol: Two-Step Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane^[10]

Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane

Materials:

- **1,3-Dimethyladamantane**
- Nitric acid
- Formamide
- Dichloromethane
- Ice-cold water

Procedure:

- In a round-bottom flask at 20–25 °C, slowly add **1,3-dimethyladamantane** (e.g., 11.13 mL, 9.86 g, 0.06 mol) to nitric acid (e.g., 25.25 mL, 0.6 mol) over 20 minutes with stirring.
- Continue stirring at this temperature for 1 hour.
- Add formamide (e.g., 22.5 mL, 0.54 mol) within 0.5 hours.
- Heat the mixture to 85 °C for 2 hours.
- After the reaction is complete, cool the solution to 5–10 °C and add it to ice-cold water (e.g., 120 mL).
- Extract the reaction mixture with dichloromethane (e.g., 150 mL).
- Wash the organic layer with a 10% sodium carbonate solution and then with cooled water.
- Dry the organic layer and evaporate the solvent under vacuum to yield N-formyl-1-amino-3,5-dimethyladamantane.

Step 2: Synthesis of Memantine Hydrochloride

Materials:

- N-Formyl-1-amino-3,5-dimethyladamantane
- 36% Hydrochloric acid
- Water
- n-Hexane
- Cooled ethyl acetate

Procedure:

- In a round-bottom flask, mix N-formyl-1-amino-3,5-dimethyladamantane (e.g., 12.44 g, 0.06 mol) with water (e.g., 36 mL) and 36% hydrochloric acid (e.g., 45 mL, 0.51 mol).
- Stir the mixture for 10 minutes, then heat to reflux for 1 hour.

- Concentrate the reaction mixture to half its volume under vacuum.
- To this solution, add n-hexane (e.g., 20 mL) and heat to reflux for 0.5 hours.
- Cool the reaction mixture to 5–10 °C for 1 hour to allow a white solid to separate.
- Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to obtain Memantine hydrochloride.

Experimental Workflow: Synthesis of Memantine Hydrochloride

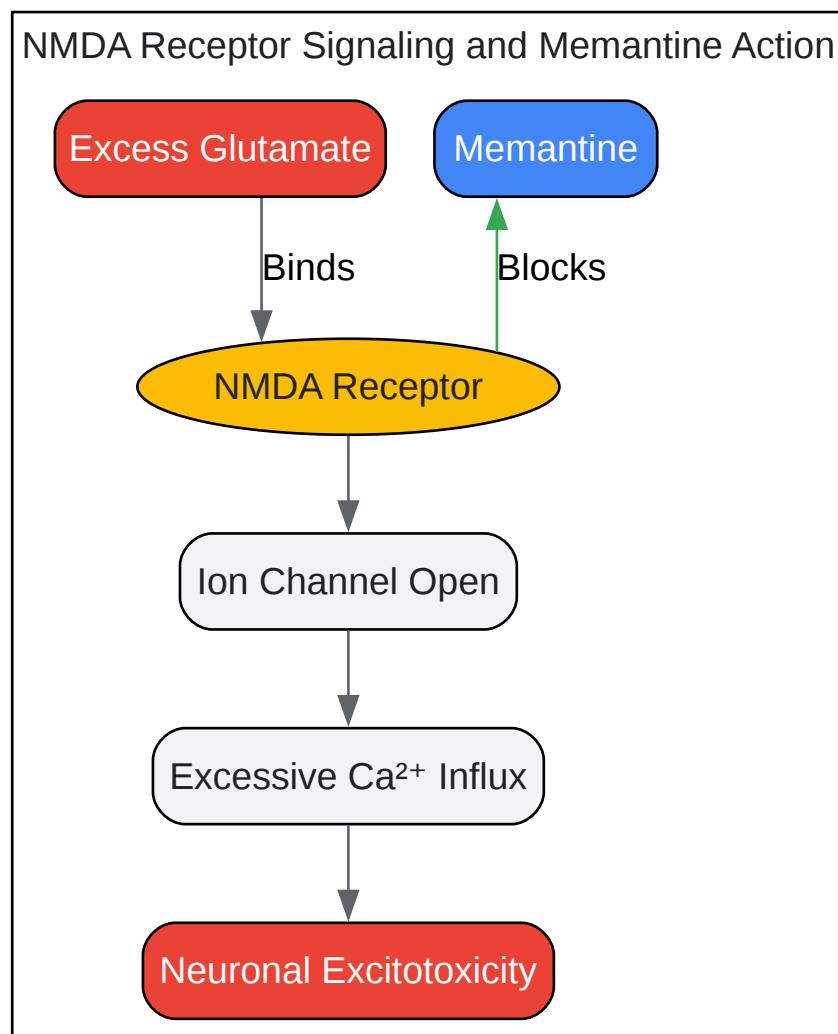
[Click to download full resolution via product page](#)

Workflow for the Synthesis of Memantine HCl

Biological Activity and Signaling Pathways

There is limited publicly available data on the specific biological activity of **1,3-Dimethyladamantane** itself. Its primary significance in the pharmaceutical field is as a precursor to Memantine.^[1] However, the adamantane scaffold is a well-established pharmacophore found in numerous biologically active compounds with antiviral, antimicrobial, and anticancer properties.^{[4][10]}

Antiviral and Antitumor Potential of Adamantane Derivatives


Adamantane derivatives have a history of use as antiviral agents, with amantadine and rimantadine being notable examples effective against influenza A virus.^{[11][12]} The mechanism of action for these antivirals often involves the inhibition of the M2 proton channel of the virus, preventing viral uncoating.^[12] More recently, adamantane derivatives have been investigated for their potential against other viruses, including coronaviruses.^[13] Some studies have shown that certain aminoadamantane derivatives exhibit significant *in vitro* activity against SARS-CoV-2.^[14]

In the context of cancer, various adamantane derivatives have been synthesized and evaluated for their anti-neoplastic activity. For instance, certain 1,3-diaza-2-functionalized-adamantan-6-one derivatives have shown cytotoxic activity against melanoma cells by inducing G₂/M cell cycle arrest and apoptosis.^[15]

Mechanism of Action of Memantine

Memantine, the direct pharmaceutical derivative of **1,3-Dimethyladamantane**, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.^[16] In Alzheimer's disease, excessive glutamate levels are thought to lead to neuronal excitotoxicity through the overactivation of NMDA receptors. Memantine blocks the NMDA receptor channel, thereby reducing the toxic effects of elevated glutamate levels.

Signaling Pathway: NMDA Receptor Antagonism by Memantine

[Click to download full resolution via product page](#)

Action of Memantine on the NMDA Receptor

Conclusion

1,3-Dimethyladamantane is a compound of significant interest in medicinal and synthetic chemistry. While its own biological activity profile is not extensively characterized, its role as a key starting material for the synthesis of Memantine underscores its importance in the development of therapeutics for neurodegenerative diseases. The synthetic pathways to and from **1,3-Dimethyladamantane** are well-established, offering efficient routes for its production and derivatization. Future research may explore the untapped biological potential of **1,3-Dimethyladamantane** and its other derivatives, leveraging the unique structural and physicochemical properties of the adamantane core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,3-Dimethyladamantane | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. extendabio.com [extendabio.com]
- 6. CN103910594A - Preparation method of 1,3-dimethyladamantane - Google Patents [patents.google.com]
- 7. CN106008135B - The preparation method of 1,3- dimethyladamantanes - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]
- 12. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-neoplastic activity of 1,3-diaza-2-functionalized-adamantan-6-one compounds against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Memantine (1-amino-3,5-dimethyladamantane) blocks the serotonin-induced depolarization response in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Dimethyladamantane (CAS: 702-79-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135411#1-3-dimethyladamantane-cas-number-702-79-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com